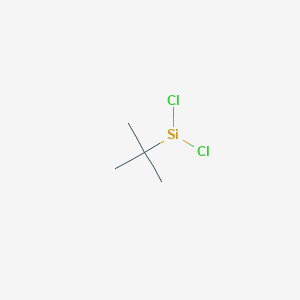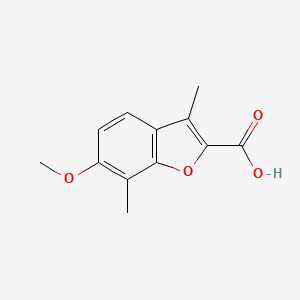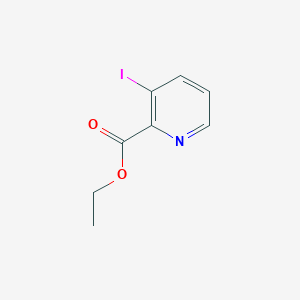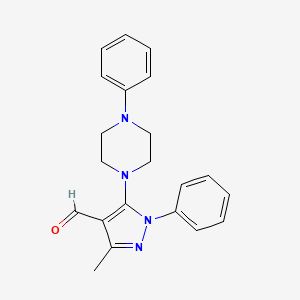
T-Butyldichlorosilane
Vue d'ensemble
Description
T-Butyldichlorosilane, also known as terthis compound, is an organosilicon compound with the chemical formula C4H10Cl2Si. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is widely used as an intermediate in the synthesis of various organosilicon compounds, including silicone polymers, films, and surface modifiers .
Méthodes De Préparation
T-Butyldichlorosilane is typically prepared through a partial chloro substitution reaction of silane. One common method involves the reaction of trichloromethylsilane (trimethylchlorosilane) with tert-butyl magnesium bromide (t-butylmagnesium bromide) to generate the corresponding alcohol, which is then reacted with hydrogen chloride to obtain this compound . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield through controlled reaction conditions.
Analyse Des Réactions Chimiques
T-Butyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding silanes.
Hydrolysis: In the presence of water or protic solvents, it rapidly hydrolyzes to form silanols and hydrochloric acid.
Reduction: It can be reduced to form silanes with different substituents.
Common reagents used in these reactions include alcohols, amines, and reducing agents like lithium aluminum hydride. The major products formed from these reactions are silanols, silanes, and hydrochloric acid .
Applications De Recherche Scientifique
T-Butyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for acylation, alkylation, and alkenylation reactions. It is also employed in the synthesis of organosilicon compounds with specific structures and properties.
Biology: It serves as a protective group for functional groups in biomolecules during synthesis.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals and active compounds.
Mécanisme D'action
The mechanism of action of t-Butyldichlorosilane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The molecular targets include hydroxyl and amino groups in organic molecules, leading to the formation of silanes and silanols. The pathways involved in its reactions are primarily substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
T-Butyldichlorosilane can be compared with other similar compounds, such as:
Di-terthis compound: This compound has two tert-butyl groups attached to silicon and is used for similar applications but offers different reactivity and properties.
tert-Butyldimethylsilyl chloride: This compound has a tert-butyl group and two methyl groups attached to silicon, providing different steric and electronic effects.
Chlorodiphenylsilane: This compound has two phenyl groups attached to silicon, offering unique reactivity and applications in organic synthesis.
This compound is unique due to its specific reactivity with nucleophiles and its ability to form stable silanes and silanols, making it a valuable intermediate in various chemical processes.
Propriétés
InChI |
InChI=1S/C4H9Cl2Si/c1-4(2,3)7(5)6/h1-3H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEBDVDFFMXTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85121-42-2 | |
| Record name | t-Butyldichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)

